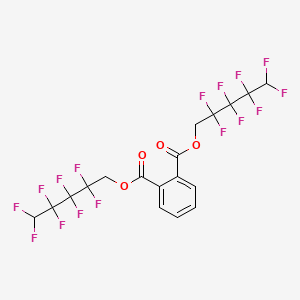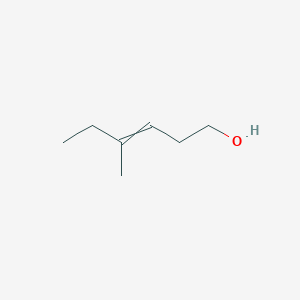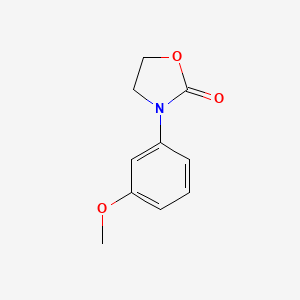
2-Oxazolidinone, 3-(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(3-methoxyphenyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its broad applications in medicinal chemistry, particularly as scaffolds for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, 3-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This method uses bifunctional phase-transfer catalysts to achieve high yields (up to 92%) under relatively mild conditions (100°C for 12 hours) using PhCl as a solvent . Another method involves the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .
Industrial Production Methods
Industrial production of 2-oxazolidinone, 3-(3-methoxyphenyl)- typically follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-oxazolidinone, 3-(3-methoxyphenyl)- involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics like linezolid and tedizolid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more recent oxazolidinone antibiotic with improved efficacy and tolerability.
Radezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-(3-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other oxazolidinones. Its methoxyphenyl group can influence its binding affinity and specificity towards bacterial ribosomes, potentially offering advantages in terms of efficacy and resistance profiles .
Eigenschaften
CAS-Nummer |
5198-47-0 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-8(7-9)11-5-6-14-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
TYKFLCMSYYNNBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


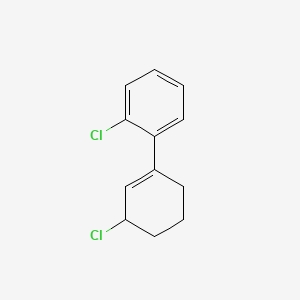
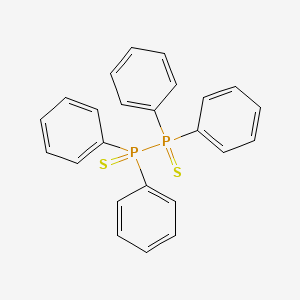
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
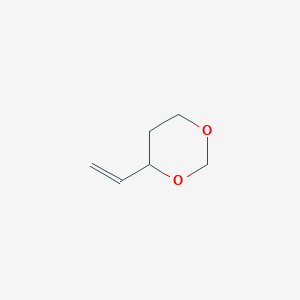
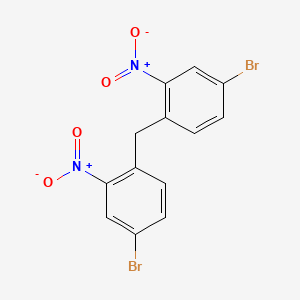
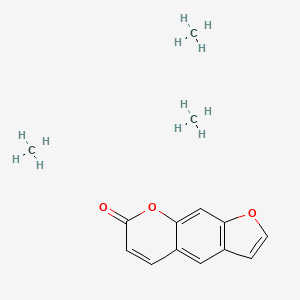
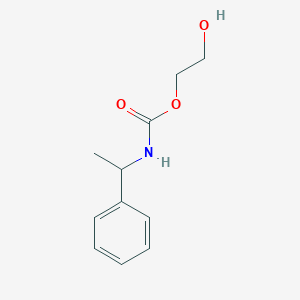
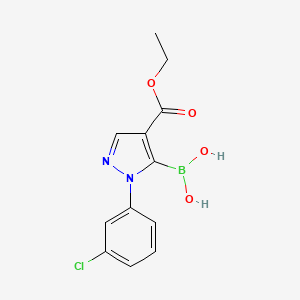
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)

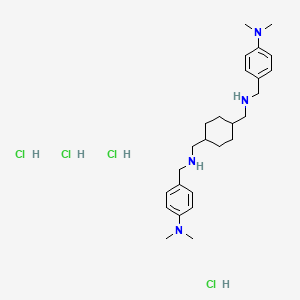
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
